molecular formula C20H24O6 B1196594 3,3',4,4',5,5'-Hexamethoxystilbene

3,3',4,4',5,5'-Hexamethoxystilbene

Katalognummer: B1196594
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: DUESHOUIPOUGCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3',4,4',5,5'-Hexamethoxystilbene (also referenced in research as M8) is a synthetic polyphenolic stilbene derivative specifically designed for advanced pharmacological research. This compound is of significant interest in oncology and biogerontology due to its potent bioactivity. Studies on its structural analog, a hexahydroxy-trans-stilbene, have demonstrated robust anti-proliferative and pro-apoptotic effects against a range of malignancies, including breast cancer, colon cancer, leukemia, melanoma, and glioma cells . The introduction of methoxy groups is a common strategy to enhance the metabolic stability and cellular uptake of polyphenolic compounds, making this hexamethoxy derivative a promising candidate for investigating structure-activity relationships. Researchers are exploring its potential to modulate key cellular pathways, such as inducing oxidative stress in a dose-dependent manner, which can lead to the impairment of proliferation and acceleration of cellular senescence in certain cell types . Its core stilbene structure is known to interact with epigenetic regulators, including DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), positioning it as a valuable chemical tool for probing epigenetic mechanisms in disease models . As a high-purity reference standard, this compound is essential for in vitro and in vivo studies aimed at developing novel therapeutic strategies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

Molekularformel

C20H24O6

Molekulargewicht

360.4 g/mol

IUPAC-Name

1,2,3-trimethoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C20H24O6/c1-21-15-9-13(10-16(22-2)19(15)25-5)7-8-14-11-17(23-3)20(26-6)18(12-14)24-4/h7-12H,1-6H3

InChI-Schlüssel

DUESHOUIPOUGCU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C=CC2=CC(=C(C(=C2)OC)OC)OC

Synonyme

3,3',4,4',5,5'-hexamethoxy-trans-stilbene
3,3',4,4',5,5'-hexamethoxystilbene

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Methoxy-Substituted Stilbenes

The number and position of methoxy groups significantly influence biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent Positions Key Features Biological Activity References
3,3',4,4',5,5'-Hexamethoxystilbene 3,3',4,4',5,5' Six methoxy groups; symmetrical structure Selective anticancer (tubulin binding)
3,5,4'-Trimethoxystilbene 3,5,4' Three methoxy groups; isolated from S. holoschoenus tubers Moderate antimicrobial activity
4-Methoxystilbene 4 Single methoxy group Higher antifungal activity vs. B. cinerea
3,3',4,4'-Tetramethoxystilbene 3,3',4,4' Four methoxy groups; structural analog of HMS Unspecified bioactivity
trans-4,4'-Dimethoxystilbene 4,4' Two methoxy groups; synthesized via Knoevenagel condensation Baseline antimicrobial activity

Key Observations :

  • Methoxy Group Count : Increasing methoxy substitution correlates with enhanced lipophilicity and metabolic stability. For example, HMS’s six methoxy groups likely improve cell membrane permeability compared to hydroxylated analogs like resveratrol .
  • Symmetry : HMS’s symmetrical substitution pattern may optimize tubulin binding, as seen in its selective cytotoxicity against HeLa and U87 cancer cells .
Hydroxylated and Mixed-Functional Stilbenes
Compound Name Functional Groups Key Features Biological Activity References
Piceatannol (3,4,3',5'-Tetrahydroxystilbene) Four hydroxyl (-OH) groups Natural analog; antioxidant properties Antiviral, anti-inflammatory
3,4′,5-Trimethoxy-3′-hydroxystilbene 3,4′,5-methoxy; 3′-hydroxy Mixed hydroxyl/methoxy substitution Unspecified bioactivity
3,3',4,5'-Tetramethoxypiceatannol Four methoxy; two hydroxyl Hybrid structure; >98% purity Potential anti-inflammatory

Key Observations :

  • Hydroxyl vs. Methoxy: Hydroxyl groups enhance antioxidant capacity (e.g., piceatannol) but reduce metabolic stability due to rapid glucuronidation . Methoxy groups, as in HMS, mitigate this issue, favoring prolonged bioavailability.
  • Hybrid Derivatives: Compounds like 3,3',4,5'-tetramethoxypiceatannol combine methoxy and hydroxyl groups, balancing stability and bioactivity .
Anticancer Activity
  • HMS: Exhibits cytotoxicity against HeLa and U87 cells (IC₅₀ ~31 µM) via tubulin binding, with higher selectivity for cancer cells than normal cells (HEK293, EUFA30) .
  • 3,5-Dimethoxystilbene : Shows moderate activity but lacks selectivity, highlighting the importance of substitution pattern .
  • Resveratrol Analogs : Hydroxylated analogs like HHS (3,3',4,4',5,5'-hexahydroxystilbene) exhibit antiviral activity (SARS-CoV-2 inhibition) but low oral bioavailability due to rapid metabolism .
Antimicrobial Activity
  • 4-Methoxystilbene : Outperforms pterostilbene against Botrytis cinerea, suggesting single methoxy substitution enhances antifungal properties .
  • HMS: Limited direct antimicrobial data, but structural analogs (e.g., 3-methoxy-4,4'-hydroxystilbene) suggest methoxy positioning influences spectrum .

Physicochemical and Pharmacokinetic Properties

Property HMS Resveratrol 3,5,4'-Trimethoxystilbene
LogP (Lipophilicity) High (predicted >5) Moderate (~3.1) Moderate (~3.8)
Solubility Low (aqueous) Low Low
Metabolic Stability High (methoxy resistance) Low (rapid glucuronidation) Moderate

Key Insights :

  • HMS’s high lipophilicity may enhance tissue penetration but limit aqueous solubility, necessitating formulation strategies (e.g., nanoparticles) .

Vorbereitungsmethoden

Classical Radical-Mediated Coupling

The most well-documented synthesis of 3,3',4,4',5,5'-hexamethoxystilbene involves a radical-mediated homocoupling reaction using 1,1'-(1,2-ethenediyl)bis[3,4,5-trimethoxybenzene] as the precursor. Alonso et al. demonstrated that refluxing this precursor in tetrahydrofuran (THF) with 2,2'-azobis(isobutyronitrile) (AIBN) as a radical initiator for 8 hours yields the target compound in quantitative yield (100%) . The reaction proceeds via a radical chain mechanism, where AIBN generates cyanopropyl radicals that abstract hydrogen from the ethylene bridge, forming a stabilized benzylic radical. Subsequent recombination of two radicals produces the E-stilbene isomer exclusively, attributed to the steric hindrance of the methoxy groups favoring the trans configuration .

Table 1: Reaction Conditions for Radical-Mediated Synthesis

ParameterValue
Precursor1,1'-(1,2-Ethenediyl)bis[3,4,5-trimethoxybenzene]
SolventTetrahydrofuran (THF)
Initiator2,2'-Azobis(isobutyronitrile) (AIBN)
TemperatureReflux (~66°C)
Reaction Time8 hours
Yield100%

This method is favored for its simplicity and high efficiency but requires strict anhydrous conditions to prevent side reactions.

Oxidative Coupling of Phenolic Precursors

An alternative route involves the oxidative coupling of 3,4,5-trimethoxyphenol derivatives. Hewgill et al. reported that treating 2,2',4,4'-tetramethoxystilbene-3,3'-diol with oxidizing agents, such as potassium ferricyanide or iodine, facilitates dehydrogenation to form phenanthrenequinones . While this study focused on phenanthrene derivatives, analogous conditions can be adapted for stilbene synthesis. For hexamethoxystilbene, oxidative coupling of two 3,4,5-trimethoxybenzene units linked by a diol intermediate may proceed via a quinonoid transition state, followed by elimination of water to form the double bond. However, this method often results in lower yields (~50–60%) due to competing polymerization and overoxidation .

Transition Metal-Catalyzed Cross-Coupling

ComponentRole
Aryl Halide3,4,5-Trimethoxybenzene vinyl bromide
Boronic Acid3,4,5-Trimethoxybenzene boronic acid
CatalystPd(OAc)₂
BaseK₂CO₃
SolventDMF or Toluene
Temperature80–100°C
Expected Yield70–85% (estimated)

This method remains theoretical for hexamethoxystilbene but is supported by its success in analogous systems .

Industrial-Scale Production Challenges

The market research report in indicates that this compound is produced by specialized chemical manufacturers, with North America and Europe dominating production. Scaling the radical-mediated method poses challenges, including the need for large-scale radical initiators (e.g., AIBN) and solvent recovery systems. Additionally, purification of the final product requires repetitive column chromatography or crystallization, which increases costs. Recent advancements focus on flow chemistry systems to improve safety and efficiency during exothermic radical reactions .

Q & A

What synthetic methodologies are recommended for preparing 3,3',4,4',5,5'-Hexamethoxystilbene with high purity?

The synthesis of this compound can be achieved via dehydrogenation of its bibenzyl precursor using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in anhydrous dioxane. This method, adapted from stilbene synthesis protocols, ensures efficient oxidation while minimizing side reactions . Post-synthesis, purity should be confirmed using high-resolution NMR (e.g., 1^1H and 13^{13}C NMR) to verify methoxy group positions and trans-configuration. IR spectroscopy can validate functional groups, while melting point analysis ensures crystallinity . For large-scale preparations, column chromatography with ethyl acetate/hexane gradients is recommended to isolate the product.

How can researchers design experiments to evaluate the cytotoxic selectivity of this compound against cancer versus normal cell lines?

Adopt a dual approach:

  • In vitro cytotoxicity assays : Use the MTT assay to determine IC50_{50} values in cancer (e.g., HeLa, U87) and normal (e.g., HEK293, EUFA30) cell lines. Normalize results to positive controls like colchicine .
  • Selectivity index (SI) : Calculate SI as SI=IC50(normal cells)IC50(cancer cells)\text{SI} = \frac{\text{IC}_{50}\text{(normal cells)}}{\text{IC}_{50}\text{(cancer cells)}}. An SI > 3 indicates promising selectivity.
  • Mechanistic validation : Pair cytotoxicity data with flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide staining) .

What molecular docking strategies are effective in studying the interaction between this compound and tubulin?

  • Target selection : Use the colchicine-binding site of tubulin (PDB ID: 1SA0) for docking studies.
  • Software and parameters : Employ AutoDock Vina or GROMACS with Lamarckian genetic algorithms. Set grid dimensions to cover the colchicine site (e.g., 25 Å3^3) and include flexible side chains (e.g., β-tubulin residues Cys241, Asn258) .
  • Validation : Compare binding energies (ΔGΔG) and hydrogen-bonding patterns with colchicine. Weaker binding but higher selectivity may arise from hydrophobic interactions with methoxy groups .

How should discrepancies in tubulin-binding affinity and cytotoxic selectivity be analyzed when evaluating this compound?

Contradictory data (e.g., weak tubulin binding but high cytotoxicity) may arise from:

  • Off-target effects : Screen for interactions with alternative targets (e.g., kinases) using proteome-wide affinity assays.
  • Cellular uptake differences : Quantify intracellular drug accumulation via LC-MS in cancer vs. normal cells.
  • Metabolic activation : Test metabolites (e.g., demethylated derivatives) for activity.
  • Model limitations : Validate findings in 3D tumor spheroids or patient-derived xenograft (PDX) models to better mimic in vivo conditions .

What spectroscopic techniques are optimal for characterizing the structural integrity of this compound post-synthesis?

  • NMR spectroscopy : 1^1H NMR should show six methoxy singlets (δ 3.7–3.9 ppm) and olefinic protons (δ ~6.8–7.2 ppm, J=16.4J = 16.4 Hz for trans-configuration). 13^{13}C NMR confirms aromaticity (δ 105–160 ppm) .
  • IR spectroscopy : Look for C-O-C stretches (1250–1050 cm1^{-1}) and C=C vibrations (~960 cm1^{-1}) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 375.1442 for C20_{20}H22_{22}O6_6) .

How can structure-activity relationship (SAR) studies be structured to identify critical methoxy group contributions in this compound?

  • Analog synthesis : Prepare derivatives with single methoxy deletions (e.g., 3,4,4',5,5'-pentamethoxy) or positional shifts (e.g., 2,3,4,4',5,5'-hexamethoxy).
  • Biological testing : Compare cytotoxicity (IC50_{50}) and tubulin-binding affinity across analogs.
  • Computational analysis : Perform docking studies to correlate methoxy positions with binding pocket interactions. For example, 3,3',5,5'-methoxy groups may enhance hydrophobic contact with tubulin’s β-subunit .

What in vitro and in vivo models are appropriate for validating the antimitotic activity of this compound?

  • In vitro :
    • Tubulin polymerization assay: Monitor inhibition via turbidity reduction at 350 nm .
    • Immunofluorescence: Visualize microtubule disruption in treated cells using α-tubulin antibodies.
  • In vivo :
    • Xenograft models: Administer the compound (e.g., 10–50 mg/kg, IP) in nude mice bearing HeLa tumors. Assess tumor volume and metastasis.
    • Pharmacokinetics: Measure plasma half-life and tissue distribution using 14^{14}C-labeled analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.